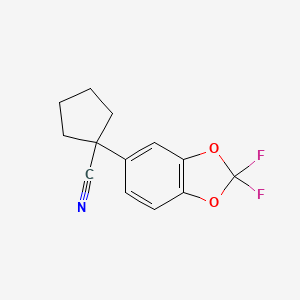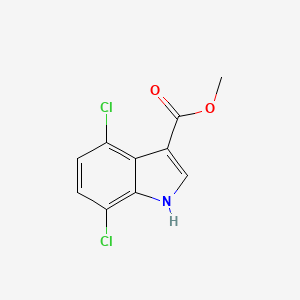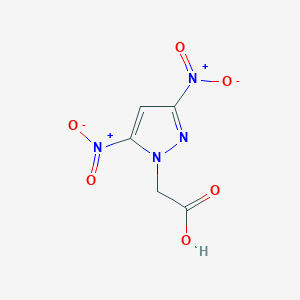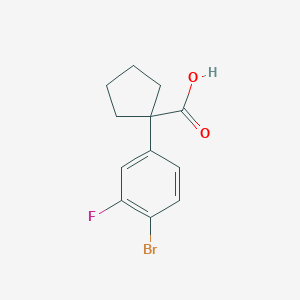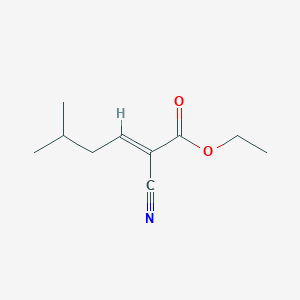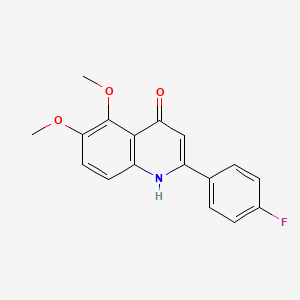
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorophenyl and dimethoxy groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2,3-dimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized using a cyclization agent like polyphosphoric acid to form the quinoline ring structure.
Oxidation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinolinone to its corresponding alcohol.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Quinoline alcohols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study enzyme interactions and receptor binding due to its unique structure.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s stability and electronic properties make it useful in the development of new materials and sensors.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the quinoline core facilitates its integration into biological systems. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)quinoline
- 5,6-Dimethoxyquinoline
- 4(1H)-Quinolinone
Uniqueness
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is unique due to the combination of the fluorophenyl and dimethoxy groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it exhibits higher potency and selectivity in its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H14FNO3 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) |
InChIキー |
WOXPXZYMWKDGAP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
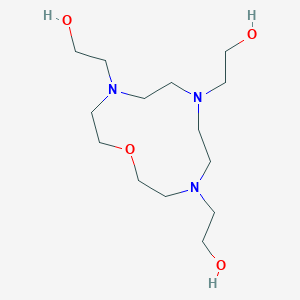
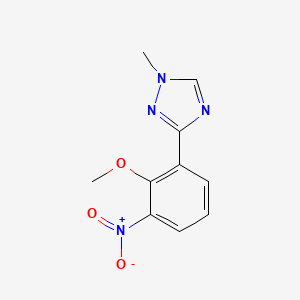
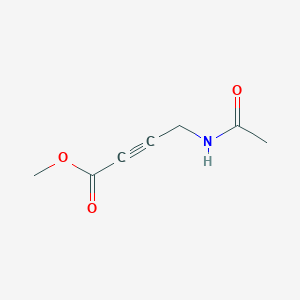
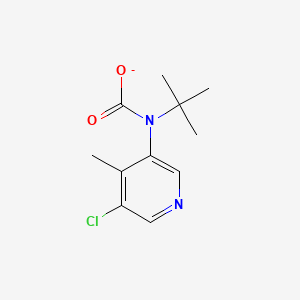
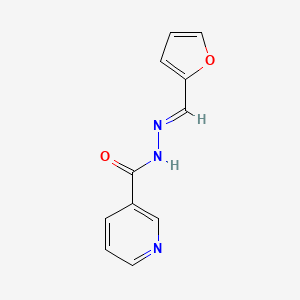
![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)
